molecular formula C16H34OS B1598689 Bis(2-ethylhexyl) sulfoxide CAS No. 82374-34-3

Bis(2-ethylhexyl) sulfoxide

Cat. No.: B1598689
CAS No.: 82374-34-3
M. Wt: 274.5 g/mol
InChI Key: PGRIEACWYQKVQY-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) sulfoxide: is an organic compound with the molecular formula C₁₆H₃₄OS. It is a sulfoxide derivative of bis(2-ethylhexyl) sulfide. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) sulfoxide can be synthesized from bis(2-ethylhexyl) sulfide through oxidation. One common method involves the use of trifluoroacetyl peroxide in trifluoroacetic acid at low temperatures . The reaction conditions typically include maintaining the temperature at 0°C to ensure controlled oxidation.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes may use different oxidizing agents and catalysts to achieve high yields and purity. The specific details of industrial production methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.

    Reduction: Reduction of this compound can revert it to bis(2-ethylhexyl) sulfide.

    Substitution: The sulfoxide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Bis(2-ethylhexyl) sulfone.

    Reduction: Bis(2-ethylhexyl) sulfide.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemistry: Bis(2-ethylhexyl) sulfoxide is used as a solvent and extractant in various chemical processes. It is particularly effective in the extraction of metal ions from aqueous solutions .

Biology: In biological research, this compound is used to study the effects of sulfoxides on cellular processes. It can act as a model compound to understand the behavior of similar sulfoxides in biological systems.

Industry: In industrial applications, this compound is used as a plasticizer and stabilizer in the production of polymers and other materials. Its unique chemical properties make it suitable for enhancing the flexibility and durability of various products .

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl) sulfoxide involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can form hydrogen bonds and other interactions with these targets, affecting their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its intermediate oxidation state, which allows it to participate in a variety of chemical reactions. Its ability to act as both an oxidizing and reducing agent, depending on the conditions, makes it versatile in different applications.

Properties

IUPAC Name

3-(2-ethylhexylsulfinylmethyl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34OS/c1-5-9-11-15(7-3)13-18(17)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRIEACWYQKVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CS(=O)CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396788
Record name Bis(2-ethylhexyl) sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82374-34-3
Record name Bis(2-ethylhexyl) sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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